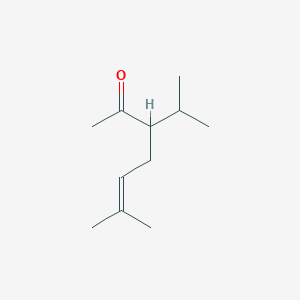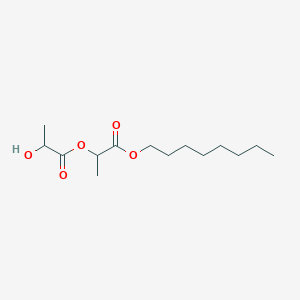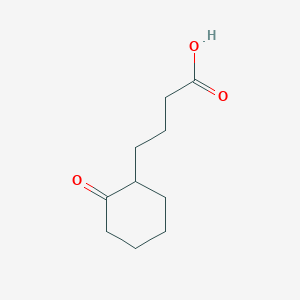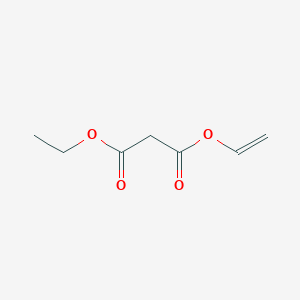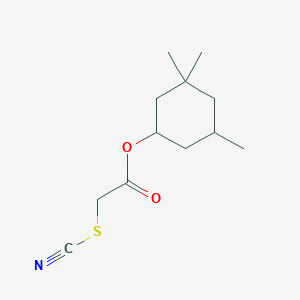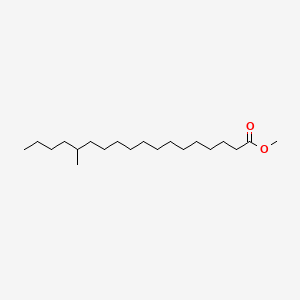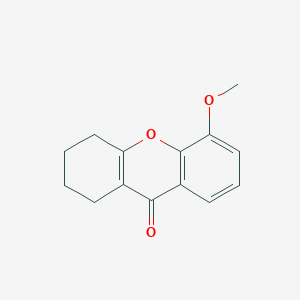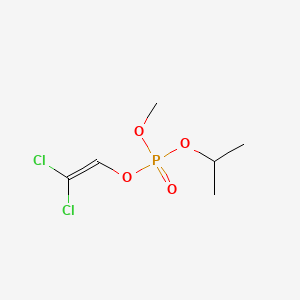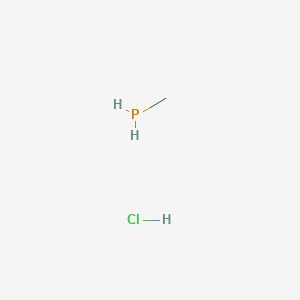
Methylphosphane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .
[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid (CH₃P(H)O₂H) when exposed to oxygen.
Protonation: It protonates to give the phosphonium ion (CH₃PH₃⁺) in the presence of strong acids.
Deprotonation: With strong bases, it can be deprotonated to form methyl phosphide derivatives.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.
Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.
Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.
Major Products Formed
Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)
Protonation: Phosphonium ion (CH₃PH₃⁺)
Deprotonation: Methyl phosphide derivatives
Aplicaciones Científicas De Investigación
Methylphosphane;hydrochloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).
Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.
Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.
Uniqueness
Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
4731-55-9 |
|---|---|
Fórmula molecular |
CH6ClP |
Peso molecular |
84.48 g/mol |
Nombre IUPAC |
methylphosphane;hydrochloride |
InChI |
InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |
Clave InChI |
ITJVPEZNDRPYMC-UHFFFAOYSA-N |
SMILES canónico |
CP.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
